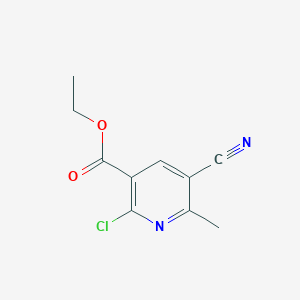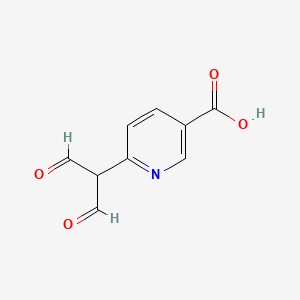
Ethyl 2-chloro-5-cyano-6-methylnicotinate
Overview
Description
Ethyl 2-chloro-5-cyano-6-methylnicotinate is a chemical compound that belongs to the class of organic compounds known as nicotinates or pyridinecarboxylates. These compounds are characterized by a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom, substituted with various functional groups. The specific compound is not directly synthesized or analyzed in the provided papers, but related compounds with similar structures have been studied extensively.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of nicotinate esters with various reagents to introduce functional groups such as cyano, chloro, and alkyl groups. For example, the synthesis of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate involves a detailed mechanism that has been proposed based on XRD, GC–MS analysis, element analysis, and NMR spectroscopy . Another related synthesis involves the regio- and stereospecific cyclization of ethyl isonicotinate with cyanoacetylenic alcohols to produce novel polycondensed heterocyclic systems . These methods could potentially be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. For instance, the crystal and molecular structure of ethyl p-chloro α-cyano-β-methyl-cis-cinnamate was elucidated, revealing significant steric effects and the orientation of the benzene ring relative to the ethylenic group . Similarly, the structure of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was characterized, showing the enamine tautomer in the solid state with specific bond distances and angles .
Chemical Reactions Analysis
The chemical reactivity of nicotinate esters is influenced by the presence of substituents on the pyridine ring. For example, the chlorination of a methyl group in a related compound was achieved through regioselective reaction with sulfuryl chloride . The presence of a cyano group can also participate in various chemical reactions, such as nucleophilic addition or substitution, which could be relevant for the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinate esters are determined by their molecular structure. The presence of substituents like chloro, cyano, and methyl groups can affect properties such as solubility, melting point, and reactivity. For instance, the crystallographic and quantum-chemical study of ethyl 5-cyano-1,6-dihydro-2-isopropyl-6-oxo-3-pyridine carboxylate provided insights into the structure-activity relationship of these compounds . The cardiotonic activity of various esters of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids was also investigated, highlighting the influence of molecular structure on biological activity .
Safety And Hazards
The safety information available indicates that Ethyl 2-chloro-5-cyano-6-methylnicotinate is an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .
Relevant Papers Unfortunately, the web search results did not provide specific peer-reviewed papers related to Ethyl 2-chloro-5-cyano-6-methylnicotinate . For more detailed information, it would be beneficial to conduct a thorough literature search in scientific databases.
properties
IUPAC Name |
ethyl 2-chloro-5-cyano-6-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-3-15-10(14)8-4-7(5-12)6(2)13-9(8)11/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAPYXHAXWXNDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101215859 | |
| Record name | Ethyl 2-chloro-5-cyano-6-methyl-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101215859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloro-5-cyano-6-methylnicotinate | |
CAS RN |
75894-43-8 | |
| Record name | Ethyl 2-chloro-5-cyano-6-methyl-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75894-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-chloro-5-cyano-6-methyl-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101215859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














